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Cat. No.: B088878 Get Quote

Introduction
Phenyl chlorothioformate (CAS No. 1005-56-7), also known as O-phenyl

chlorothionoformate, is a pivotal reagent in organic synthesis, notably utilized in the formation

of thiocarbonyl compounds, which are key intermediates in the synthesis of various

pharmaceuticals and agrochemicals. Its reactivity is intrinsically linked to its molecular

structure. A thorough understanding of its spectroscopic characteristics is paramount for

reaction monitoring, quality control, and mechanistic studies. This technical guide provides an

in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

data of phenyl chlorothioformate, grounded in established principles and experimental best

practices.

The structural integrity and purity of phenyl chlorothioformate are critical for its successful

application. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR provide a non-

destructive and highly informative means of verifying the compound's identity and purity. This

guide will delve into the interpretation of these spectra, explaining the causal relationships

between the molecular structure and the observed spectral features.
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Molecular Structure of Phenyl Chlorothioformate

Phenyl Chlorothioformate
(C₇H₅ClOS)

Phenyl Group
(C₆H₅)

 

Chlorothioformate Group
(-OC(S)Cl)

 

Click to download full resolution via product page

Caption: Molecular components of phenyl chlorothioformate.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Data Summary
The ¹H NMR spectrum of phenyl chlorothioformate provides a clear fingerprint of the

aromatic protons. The spectrum was acquired in deuterated chloroform (CDCl₃) at 399.65 MHz.

[1]

Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

H-ortho ~7.41 Multiplet 2H

H-para ~7.29 Multiplet 1H

H-meta ~7.10 Multiplet 2H

Expert Interpretation
The ¹H NMR spectrum is characterized by three distinct multiplets in the aromatic region,

consistent with a monosubstituted benzene ring.
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Downfield Shift of Aromatic Protons: The protons on the phenyl group resonate in the

downfield region (7.10-7.41 ppm), which is characteristic of aromatic protons.[1] This

significant downfield shift is due to the diamagnetic anisotropy of the benzene ring, where

the circulation of π-electrons generates a local magnetic field that deshields the attached

protons.

Influence of the Chlorothioformate Group: The electron-withdrawing nature of the oxygen

atom in the chlorothioformate group influences the electron density of the aromatic ring. This

effect is most pronounced at the ortho and para positions. The multiplet at approximately

7.41 ppm is assigned to the two ortho protons, which are most deshielded due to their

proximity to the electronegative oxygen atom. The multiplet around 7.29 ppm corresponds to

the single para proton, and the multiplet at approximately 7.10 ppm is assigned to the two

meta protons.[1]
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¹H NMR Analysis Workflow

Sample Preparation
(in CDCl₃)

Data Acquisition
(399.65 MHz)

Spectral Processing
(Fourier Transform, Phasing, Baseline Correction)

Data Analysis
(Chemical Shift, Integration, Multiplicity)

Structural Elucidation
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FT-IR Analysis Workflow

Sample Preparation
(Neat Liquid Film)

Data Acquisition
(FT-IR Spectrometer)

Spectral Processing
(Background Subtraction)

Data Analysis
(Peak Picking and Assignment)

Functional Group Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phenyl chlorothionocarbonate(1005-56-7) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Elucidation of Phenyl Chlorothioformate:
A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b088878?utm_src=pdf-body-img
https://www.benchchem.com/product/b088878?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_1005-56-7_1HNMR.htm
https://www.benchchem.com/product/b088878#spectroscopic-data-of-phenyl-chlorothioformate-nmr-ir
https://www.benchchem.com/product/b088878#spectroscopic-data-of-phenyl-chlorothioformate-nmr-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b088878#spectroscopic-data-of-phenyl-
chlorothioformate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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